2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole
Description
Properties
IUPAC Name |
2-(dimethoxymethyl)-6-(trifluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c1-17-10(18-2)9-15-7-4-3-6(5-8(7)16-9)19-11(12,13)14/h3-5,10H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVNBUYQCKPBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole is a novel compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Biological Activity Overview
Benzimidazole derivatives, including 2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole, have been investigated for various pharmacological properties, including:
- Anticancer Activity : Many benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against both bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives may possess anti-inflammatory properties.
The mechanism of action for 2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole is not fully elucidated but is believed to involve:
- Interaction with DNA : Benzimidazole compounds can intercalate into DNA, affecting replication and transcription processes, which is crucial for their anticancer activity .
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in cellular pathways, contributing to their therapeutic effects .
Anticancer Activity
A study on related benzimidazole derivatives indicated that structural modifications significantly influence anticancer activity. For instance, compounds with specific substituents showed enhanced efficacy against the MDA-MB-231 breast cancer cell line, with IC50 values ranging from 16.38 µM to over 100 µM depending on the substituent structure .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2g | 16.38 | MDA-MB-231 |
| 2d | 29.39 | MDA-MB-231 |
| 2a | >100 | MDA-MB-231 |
Antimicrobial Activity
Research has shown that various benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole demonstrated MIC values against Staphylococcus aureus and Escherichia coli in the range of 4 to 64 μg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 |
| Escherichia coli | 16 |
Anti-inflammatory Activity
Some benzimidazole derivatives have been reported to inhibit leukotriene production, which plays a role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study evaluated a series of benzimidazole derivatives against a panel of cancer cell lines. The findings indicated that specific structural modifications led to enhanced binding affinity and antiproliferative effects, particularly through the inhibition of human topoisomerase I .
- Antimicrobial Effectiveness : A comparative study found that certain benzimidazole derivatives exhibited antimicrobial activities comparable to established antibiotics like amikacin and ampicillin, indicating their potential as alternative treatments for resistant strains .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C11H12F3N3O3
- Molecular Weight : 276.22 g/mol
- CAS Number : 1965309-88-9
The compound features a benzoimidazole core, which is known for its diverse biological activities. The presence of trifluoromethoxy and dimethoxymethyl groups enhances its chemical reactivity and potential interactions with biological targets.
Medicinal Chemistry
2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole has been investigated for its potential as a pharmacophore in drug design:
- Anticancer Activity : Studies have shown that benzoimidazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this structure have demonstrated significant inhibition of cell growth in breast cancer (MDA-MB-231) models, indicating potential use in cancer therapeutics .
- Antimicrobial Properties : The compound's derivatives have been evaluated for antibacterial and antifungal activities. Research indicates that modifications to the benzoimidazole structure can enhance lipophilicity, improving membrane penetration and efficacy against pathogens like Staphylococcus aureus and Candida albicans .
Biological Research
The compound is also being explored for its role in biological systems:
- Enzyme Inhibition : Benzimidazole derivatives have been identified as inhibitors of crucial enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in proliferating cells. This makes them promising candidates for developing antibacterial agents targeting resistant strains like MRSA .
- Viral Inhibition : Recent studies have highlighted the antiviral properties of benzimidazole derivatives against various viruses, including enteroviruses and herpes simplex virus. These findings suggest that 2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole could be further investigated for antiviral drug development .
Materials Science
In addition to its biological applications, this compound can be utilized in materials science:
- Functional Materials : The unique electronic properties imparted by the trifluoromethoxy group may allow the compound to be used in the development of advanced materials, such as organic semiconductors or sensors .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs differ in substituents at the 2- and 6-positions, which critically impact physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Key Observations:
- Steric Impact : Dimethoxymethyl and diethoxymethyl groups introduce bulkiness, which may hinder molecular packing or enzyme binding compared to smaller substituents like methyl or trifluoromethyl .
- Lipophilicity : Diethoxymethyl analogs (Table 1, row 2) exhibit higher lipophilicity than dimethoxymethyl derivatives, influencing bioavailability .
Physicochemical Properties
- Solubility : Trifluoromethoxy groups improve solubility in organic solvents but may reduce aqueous solubility compared to methoxy analogs.
- Stability : The electron-withdrawing nature of trifluoromethoxy could enhance metabolic stability but may also increase susceptibility to hydrolysis under acidic conditions.
Preparation Methods
Stepwise Synthesis Overview
Representative Experimental Conditions
Condensation Reaction: o-Phenylenediamine (1 eq) and aldehyde (3 eq) stirred at room temperature or refluxed in ethanol for 2-24 hours to favor disubstituted benzimidazole formation.
Mannich Reaction: The benzimidazole intermediate is reacted with dimethoxymethane and formaldehyde in the presence of acid catalysts or under reflux in methanol to introduce the dimethoxymethyl group.
Trifluoromethoxy Introduction: Using trifluoromethoxy-substituted pyridine or benzene derivatives, nucleophilic substitution is performed in aqueous sodium hydroxide at 25-35°C for 2-4 hours, followed by extraction and purification.
Detailed Research Findings and Data Tables
Reaction Optimization for Benzimidazole Core Formation
Nucleophilic Substitution for Trifluoromethoxy Group
| Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | Water | NaOH | 25-35 | 3 | ~77.5 | >98 (HPLC) |
| Sodium hypochlorite oxidation step | Water | NaOH | -5 to 0 | 3 | - | - |
Note: The oxidation step is critical for conversion to the final benzimidazole derivative.
Summary of Key Preparation Techniques
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
